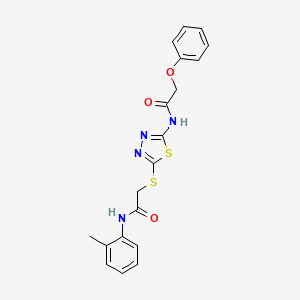
N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a thiadiazole ring , which is known for its stability and reactivity, combined with an amide functional group . These characteristics contribute to its potential as a bioactive agent. The structural formula can be represented as follows:
Biological Activities
Research has indicated that compounds containing thiadiazole moieties exhibit a broad spectrum of biological activities. The primary areas of interest for this compound include:
- Antimicrobial Activity : Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways in microorganisms .
- Anticancer Potential : Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This is primarily attributed to their ability to interfere with cellular signaling pathways and induce oxidative stress .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators .
The precise mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling cascades that regulate cell proliferation and survival.
Case Studies and Experimental Data
Recent studies have focused on the synthesis and evaluation of thiadiazole derivatives similar to this compound. Below is a summary table of relevant findings:
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | Antimicrobial | 15 | |
| Thiadiazole Derivative B | Anticancer (A549 cells) | 10 | |
| Thiadiazole Derivative C | Anti-inflammatory | 20 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance mechanisms .
属性
IUPAC Name |
N-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-13-7-5-6-10-15(13)20-17(25)12-27-19-23-22-18(28-19)21-16(24)11-26-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBBKXMXPVNATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














